BML-210 vs. SAHA (Vorinostat): Class-Level Selectivity and HDAC4:MEF2 Disruption
BML-210 is a benzamide-class HDAC inhibitor, whereas SAHA (vorinostat) is a hydroxamic acid-based pan-HDAC inhibitor. Benzamide HDAC inhibitors exhibit superior selectivity for class I HDACs compared to hydroxamic acids [1]. Beyond this class-level distinction, BML-210 has a unique mechanism: it specifically disrupts the HDAC4:MEF2 protein-protein interaction, an activity not reported for SAHA. BML-210 inhibits HDAC4-VP16-driven reporter signal with an IC50 of ∼5 µM . In contrast, SAHA is a non-selective pan-HDAC inhibitor with IC50 values of 10 nM for HDAC1 and 20 nM for HDAC3, and does not exhibit comparable protein-protein interaction disruption .
| Evidence Dimension | Chemical class and selectivity profile |
|---|---|
| Target Compound Data | Benzamide class; HDAC4-VP16 reporter IC50 = ∼5 µM; disrupts HDAC4:MEF2 interaction |
| Comparator Or Baseline | SAHA (vorinostat): Hydroxamic acid class; pan-HDAC inhibitor with IC50 HDAC1 = 10 nM, HDAC3 = 20 nM; no reported HDAC4:MEF2 disruption |
| Quantified Difference | Chemical class difference: benzamide vs. hydroxamic acid; unique HDAC4:MEF2 disruption activity in BML-210 |
| Conditions | Cell-free HDAC4-VP16 reporter assay for BML-210; recombinant HDAC enzyme assays for SAHA |
Why This Matters
Investigators requiring class I-selective HDAC inhibition without broad class II/IV off-target effects, or those specifically studying HDAC4-MEF2 transcriptional regulation, should select BML-210 over pan-HDAC inhibitors like SAHA.
- [1] PMC. Zinc binding groups for histone deacetylase inhibitors. Benzamide derivatives are a big class of HDACIs with superior class I selectivity compared with hydroxamic acid HDACIs. View Source
